molecular formula C5H7ClN2 B1437925 2-Ethyl-5-chloro-1H-imidazole CAS No. 944898-66-2

2-Ethyl-5-chloro-1H-imidazole

Cat. No. B1437925
CAS RN: 944898-66-2
M. Wt: 130.57 g/mol
InChI Key: WFGGHEGRIGNWPH-UHFFFAOYSA-N
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Description

“2-Ethyl-5-chloro-1H-imidazole” is an imidazole compound . It has a molecular weight of 130.58 . The IUPAC name for this compound is 5-chloro-2-ethyl-1H-imidazole .


Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-5-chloro-1H-imidazole” is represented by the linear formula C5H7ClN2 . The InChI code for this compound is 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

“2-Ethyl-5-chloro-1H-imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 130.58 .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles are integral in the synthesis of various functional molecules due to their versatile chemical structure. The regiocontrolled synthesis of substituted imidazoles, like 2-Ethyl-5-chloro-1H-imidazole, allows for the creation of compounds with specific properties for use in everyday applications .

Development of New Drugs

The imidazole ring is a common motif in pharmacology. Derivatives of imidazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. 2-Ethyl-5-chloro-1H-imidazole could serve as a precursor in the development of new drugs with these properties .

Antitumor Activity

Imidazole derivatives have been synthesized and evaluated for their antitumor activity. Compounds structurally related to 2-Ethyl-5-chloro-1H-imidazole have shown promise in combating cancer cell lines, such as HeLa cells .

Antibacterial and Antimycobacterial Agents

The structural framework of imidazoles makes them suitable for creating agents that combat bacterial infections, including drug-resistant strains. Research into 2-Ethyl-5-chloro-1H-imidazole could lead to breakthroughs in treating such infections .

Anti-inflammatory and Antipyretic Applications

Imidazole compounds are known for their anti-inflammatory and antipyretic (fever-reducing) properties. As such, 2-Ethyl-5-chloro-1H-imidazole may be used in the synthesis of medications to treat inflammation and fever .

Antidiabetic and Anti-allergic Uses

The imidazole ring is present in many compounds with antidiabetic and anti-allergic effects. Research into 2-Ethyl-5-chloro-1H-imidazole could contribute to the development of treatments for diabetes and allergies .

Antioxidant Properties

Imidazoles can act as antioxidants, protecting cells from oxidative stress. This property is significant in the prevention of diseases related to oxidative damage .

Antihelmintic and Antiamoebic Therapies

Compounds containing the imidazole ring, such as 2-Ethyl-5-chloro-1H-imidazole, are potential candidates for creating antihelmintic (anti-parasitic) and antiamoebic drugs, offering new avenues for treating parasitic infections .

Safety and Hazards

Imidazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

5-chloro-2-ethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGGHEGRIGNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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